The compound can be synthesized from readily available precursors through various organic reactions. Its classification falls under organic compounds, specifically within the categories of amides and morpholine derivatives. Morpholine itself is known for its utility in pharmaceuticals, providing a scaffold for various bioactive compounds.
The synthesis of (2-Methylmorpholino)(phenyl)methanone can be achieved through several methods, predominantly involving the reaction of 2-methylmorpholine with phenylmethanone or its derivatives. A common synthetic route is as follows:
This method has been shown to yield good purity and yield of the desired compound, with reaction times typically ranging from 1 to 5 hours depending on conditions.
The molecular structure of (2-Methylmorpholino)(phenyl)methanone features a morpholine ring substituted at one nitrogen atom by a methyl group and linked to a phenyl group via a carbonyl (C=O) moiety. Key structural characteristics include:
(2-Methylmorpholino)(phenyl)methanone can participate in various chemical reactions typical for amides and morpholines:
These reactions highlight its versatility as a chemical intermediate in organic synthesis.
The mechanism of action for (2-Methylmorpholino)(phenyl)methanone is primarily related to its interactions with biological targets:
This dual interaction enhances its potential efficacy as a drug candidate.
The physical and chemical properties of (2-Methylmorpholino)(phenyl)methanone include:
These properties are crucial for practical applications in pharmaceutical formulations.
(2-Methylmorpholino)(phenyl)methanone has several notable applications:
The compound's versatility makes it a valuable asset in both academic research and industrial applications.
Systematic Nomenclature:The compound’s IUPAC name, (2-Methylmorpholino)(phenyl)methanone, precisely defines its structure: a phenyl ketone (methanone) bonded to the nitrogen of 2-methylmorpholine. Morpholine itself is classified as 1-oxa-4-azacyclohexane under Hantzsch-Widman rules, denoting a six-membered ring with oxygen (oxa) at position 1 and nitrogen (aza) at position 4 [4]. The "2-methyl" substituent specifies a methyl group on the morpholine ring’s carbon adjacent to the nitrogen. Alternative names include N-(phenylcarbonyl)-2-methylmorpholine and 2-methyl-N-benzoylmorpholine, though the systematic name is preferred for unambiguous identification.
Structural Features:Crystallographic studies of analogous N-acylmorpholines reveal key bond parameters critical to their conformational behavior and interactions. The C=O bond in the ketone moiety typically ranges from 1.220–1.230 Å, consistent with carbonyl groups in aryl ketones like benzophenone derivatives (e.g., 1.220 Å in (4-bromophenyl)(phenyl)methanone) [2] [5]. The C–N bond linking the morpholine nitrogen to the carbonyl carbon is slightly elongated (avg. 1.350 Å) due to resonance delocalization, as observed in (4-bromophenyl)(morpholino)methanone [6]. This partial double-bond character influences rotational barriers and molecular rigidity.
Table 1: Key Bond Parameters in (2-Methylmorpholino)(phenyl)methanone and Analogues
Bond/Parameter | Value (Å or °) | Comparative Example (Value) | Significance |
---|---|---|---|
C=O (ketone) | 1.220–1.230 | Benzophenone C=O (1.220 Å) [5] | Electrophilicity; H-bond acceptor strength |
C(aryl)–C(=O) | 1.490 | (2-Chlorophenyl)(phenyl)methanone (1.490 Å) [8] | Conjugation with aryl ring |
N–C(=O) | 1.350 | (4-Bromophenyl)(morpholino)methanone (1.350 Å) [6] | Resonance restriction; rotational barrier |
Morpholine C–O/C–N | 1.410 / 1.470 | Morpholine heterocycle [4] | Ring stability; dipole moment |
Morpholine derivatives have undergone three distinct phases of development, driven by synthetic accessibility and therapeutic potential:
Early Applications (1950s–1980s): Initial interest focused on morpholine as a solvent or base. The first N-acylmorpholines emerged as synthetic intermediates, leveraging morpholine’s nucleophilicity in acyl transfer reactions. Examples include the synthesis of N-benzoylmorpholine for peptide coupling. Limited biological characterization occurred during this period [4] [10].
Bioisosteric Exploration (1990s–2010s): Morpholine gained prominence as a bioisostere for piperidine, piperazine, and tetrahydrofuran due to its balanced hydrophilicity, metabolic stability, and moderate basicity (pKa ~7.4). Seminal work included:
Table 2: Milestones in Morpholine Drug Development
Era | Key Derivatives | Therapeutic Role | Impact |
---|---|---|---|
1960s | N-Acylmorpholines | Synthetic intermediates | Enabled peptide couplings |
1990s | Gefitinib (morpholine component) | EGFR kinase inhibitor | Validated morpholine-protein H-bonding |
2010s | Apremilast | PDE4 inhibitor (inflammatory diseases) | Clinical approval (2014) |
2020s | 2-Substituted N-acylmorpholines | PHGDH inhibitors, radiopharmaceuticals | Enhanced selectivity/metabolic stability [1] [10] |
(2-Methylmorpholino)(phenyl)methanone serves dual roles as a pharmacophore and synthetic building block, with its value deriving from three key attributes:
The compound is synthesized via nucleophilic acyl substitution between 2-methylmorpholine and benzoyl chloride, typically under Schotten-Baumann conditions (NaOH/H₂O, 0–5°C, yields >75%) [6]. Alternative routes include:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7